N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide
Overview
Description
N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzodiazole ring, a morpholine moiety, and a butanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized by the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Morpholine Moiety: The morpholine group can be introduced by reacting the benzodiazole intermediate with morpholine in the presence of a suitable base, such as sodium hydride.
Attachment of the Butanamide Group: The final step involves the acylation of the intermediate with butanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-2-morpholin-4-ylethanamine: Shares the morpholine moiety but lacks the benzodiazole ring.
2-(3-methylphenyl)-2-morpholin-4-ylethanamine: Contains a similar morpholine group but with different aromatic substitution.
N-(morpholin-2-yl)methyl ethanamine: Similar structure with variations in the alkyl chain.
Uniqueness
N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide is unique due to the combination of the benzodiazole ring and the morpholine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[1-ethyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-3-5-18(23)19-14-6-7-16-15(12-14)20-17(22(16)4-2)13-21-8-10-24-11-9-21/h6-7,12H,3-5,8-11,13H2,1-2H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBCPCKWMOACJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCOCC3)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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